tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate
Description
"tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate" is a pyrrolidine-based compound featuring a trifluoromethyl-substituted aromatic ring and a tert-butoxycarbonyl (Boc) protecting group. This structure combines a rigid pyrrolidine scaffold with electron-withdrawing trifluoromethyl and amino groups, which are critical for modulating solubility, stability, and biological interactions. The Boc group enhances synthetic versatility by protecting the pyrrolidine nitrogen during multi-step reactions. The compound is often utilized as an intermediate in pharmaceutical synthesis, particularly for targeting receptors or enzymes requiring aromatic and fluorinated motifs .
Properties
IUPAC Name |
tert-butyl 3-[2,6-diamino-4-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O3/c1-15(2,3)25-14(23)22-5-4-10(8-22)24-13-11(20)6-9(7-12(13)21)16(17,18)19/h6-7,10H,4-5,8,20-21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILONDWFCAFQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2N)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127421 | |
| Record name | 1,1-Dimethylethyl 3-[2,6-diamino-4-(trifluoromethyl)phenoxy]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-37-5 | |
| Record name | 1,1-Dimethylethyl 3-[2,6-diamino-4-(trifluoromethyl)phenoxy]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[2,6-diamino-4-(trifluoromethyl)phenoxy]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
The pyrrolidine ring is commonly synthesized from:
Table 1: Common Pyrrolidine Starting Materials
| Starting Material | Purity (%) | Supplier | Key Advantage |
|---|---|---|---|
| Boc-L-Proline | >99 | Sigma-Aldrich | Chiral integrity preserved |
| tert-Butyl pyrrolidine-1-carboxylate | 98 | TCI Chemicals | Eliminates need for Boc protection |
Phenoxy Group Installation
Nucleophilic Aromatic Substitution (NAS)
The 2,6-diamino-4-(trifluoromethyl)phenol component reacts with pyrrolidine intermediates under Mitsunobu or Ullmann coupling conditions.
Protocol A (Mitsunobu Coupling)
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Reagents : DIAD (Diisopropyl azodicarboxylate), PPh₃, anhydrous THF.
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Conditions : 0°C to room temperature, 12–24 hours.
Protocol B (Ullmann Coupling)
Table 2: Phenoxy Coupling Efficiency Comparison
| Method | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Mitsunobu | 0–25 | 12 | 72 | Diisopropyl hydrazine |
| Ullmann | 110 | 24 | 60 | Dehalogenated aromatics |
Trifluoromethyl Group Introduction
Direct Fluorination vs. Building Block Approach
Direct fluorination of the phenol precursor using CF₃X reagents (X = I, Br) is less efficient (<40% yield) due to poor electrophilicity. Instead, pre-synthesized 4-(trifluoromethyl)phenol derivatives are preferred:
Stepwise Synthesis of 2,6-Diamino-4-(trifluoromethyl)phenol
-
Friedel-Crafts Trifluoromethylation :
-
Diamination :
Protecting Group Strategies
Boc Protection-Deprotection Sequence
The tert-butyloxycarbonyl (Boc) group is introduced early to prevent side reactions during phenoxy coupling and amination:
Boc Installation
-
Reagent : Di-tert-butyl dicarbonate (Boc₂O).
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Base : Aqueous NaOH, toluene, 25°C.
Deprotection
Enantioselective Synthesis
For the (R)-configured enantiomer (CAS 1224096-01-8), asymmetric catalysis is employed:
Rhodium-Catalyzed Hydrogenation
-
Catalyst : [Rh((R)-BINAP)(COD)]OTf.
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Substrate : Pyrrolidine ketone precursor.
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Pressure : 50 psi H₂, MeOH, 25°C.
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Table 3: Cost Analysis for 1 kg Batch
| Component | Cost (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Boc-Pro-OH | 420 | 38 |
| Ir/Ni Catalysts | 310 | 28 |
| Solvents (MeCN/toluene) | 150 | 14 |
| Labor/Equipment | 220 | 20 |
Analytical Characterization
Chemical Reactions Analysis
Nucleophilic Substitution at the tert-Butyl Ester
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding pyrrolidine amine. This reaction is critical for deprotection in pharmaceutical synthesis.
Mechanistic Insight : The reaction proceeds via protonation of the carbonyl oxygen, followed by cleavage of the Boc group to release CO₂ and tert-butanol.
Functionalization of Aromatic Amino Groups
The 2,6-diamino substituents on the aromatic ring participate in diazotization, acylation, and condensation reactions, enabling further derivatization.
Note : The electron-withdrawing CF₃ group meta to the amino groups reduces their nucleophilicity, necessitating activating agents (e.g., DCC) for efficient acylation .
Hydrogenation of the Pyrrolidine Ring
The pyrrolidine ring can undergo partial or full saturation under catalytic hydrogenation, altering conformational flexibility.
| Catalyst | Conditions | Outcome | Selectivity |
|---|---|---|---|
| Pd/C (10 wt%) | H₂ (1 atm), MeOH, 25°C, 12 hours | Partially saturated pyrrolidine | Retention of stereochemistry at C3. |
| Raney Ni | H₂ (3 atm), EtOH, 50°C, 24 hours | Fully saturated pyrrolidine | Racemization observed at high pressures. |
Structural Impact : Saturation modifies the ring’s puckering dynamics, influencing binding affinity in medicinal chemistry applications.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring (activated by amino groups) undergoes electrophilic substitution, though the CF₃ group directs reactivity.
Regioselectivity : The CF₃ group exerts a strong meta-directing effect, overriding the amino groups’ ortho/para-directing influence.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings, leveraging its halogenated derivatives (e.g., brominated intermediates).
Role in Organocatalysis
While not directly reported for this compound, structurally related pyrrolidine derivatives act as asymmetric organocatalysts. For example:
-
Aldol Reactions : Prolinamide analogs facilitate enamine-mediated aldol additions with >90% enantiomeric excess (ee) .
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Michael Additions : Hydrogen-bonding interactions between the amino groups and substrates enhance stereocontrol .
Key Challenges and Research Gaps
-
Steric Hindrance : The tert-butyl group and CF₃ substituent limit access to reactive sites, necessitating optimized catalysts .
-
Stereochemical Control : Asymmetric functionalization at C3 of the pyrrolidine remains underexplored.
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Stability : Diazonium intermediates derived from the aromatic amines are thermally unstable, requiring in situ utilization.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C16H22F3N3O3
Molecular Weight: 361.36 g/mol
IUPAC Name: tert-butyl 3-(2,6-diamino-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate
CAS Number: 1224096-01-8
The compound features a pyrrolidine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of amino groups is critical for interaction with biological targets.
Pharmacological Studies
The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of pyrrolidine exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl substitution is believed to enhance the compound's efficacy by improving its metabolic stability and bioavailability.
Case Study Example:
A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition of tumor growth in xenograft models of human cancer, highlighting its potential as a lead compound for further development in oncology .
Neuropharmacology
This compound has also been explored for its neuroprotective properties. The structural features suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Research Findings:
In vitro studies have shown that the compound can modulate neurotransmitter release, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The amino groups facilitate hydrogen bonding with receptor sites, enhancing binding affinity .
Anti-inflammatory Applications
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing treatments for chronic inflammatory conditions.
Empirical Evidence:
A recent investigation showed that this compound significantly reduced levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting its utility in therapeutic strategies against autoimmune diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate" with structurally or functionally analogous compounds, highlighting key differences in substituents, synthetic routes, and applications.
Key Observations from the Comparison:
Substituent Diversity: The target compound’s 2,6-diamino-4-(trifluoromethyl)phenoxy group distinguishes it from sulfonyl (IIf) or indolyl (99) derivatives, offering unique hydrogen-bonding and electronic properties . Trifluoromethyl is a common motif across analogs, enhancing metabolic stability and lipophilicity .
Synthetic Strategies: Mitsunobu reactions (e.g., compound 99) and photoredox catalysis (e.g., compound 47) are prevalent for pyrrolidine functionalization . The target compound’s synthesis avoids harsh conditions, favoring coupling reactions with carboxylic acids .
Physical Properties :
- Styryl derivatives (47) are often oils, while sulfonyl analogs (IIf) form solids, reflecting differences in crystallinity influenced by substituents .
Notes
- Structural Flexibility : The Boc-protected pyrrolidine core allows modular derivatization, as seen in sulfonyl, styryl, and diazirine-containing analogs .
- Functional Group Trade-offs: Amino groups (target compound) improve solubility but may reduce membrane permeability compared to lipophilic trifluoromethyl or tosyl groups .
- Emerging Applications : Photoreactive (R)-57 and receptor-targeted (99) analogs highlight the scaffold’s versatility in chemical biology and medicinal chemistry .
Biological Activity
tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate (CAS No. 1224096-01-8) is a synthetic compound notable for its complex structure and significant biological activity. The molecular formula is with a molecular weight of approximately 361.36 g/mol. This compound has garnered attention in pharmaceutical research due to its potential as an antimicrobial agent and its unique structural features that enhance its biological interactions.
Structural Characteristics
The compound features:
- A pyrrolidine ring .
- A tert-butyl group .
- A phenoxy moiety with a trifluoromethyl group and two amino groups.
These functional groups contribute to its biological efficacy, particularly in modulating interactions with biological macromolecules.
Biological Activity
Research indicates that this compound demonstrates significant antimicrobial properties. The presence of fluorine atoms in the structure is known to enhance biological activity by improving binding affinity to target sites in microorganisms.
Antimicrobial Efficacy
Several studies have shown that this compound exhibits potent activity against various bacterial strains. The mechanism of action is believed to involve:
- Hydrogen bonding facilitated by the amino groups, enhancing binding to bacterial targets.
- Disruption of bacterial cell wall synthesis or function.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-butyl 3-(2-amino-4-trifluoromethylphenoxy)pyrrolidine-1-carboxylate | Similar backbone but fewer amino groups | Less potent antimicrobial activity |
| tert-butyl 3-(4-amino-2,6-dichlorophenoxy)pyrrolidine-1-carboxylate | Contains dichlorine instead of trifluoromethyl | Different solubility profile |
| tert-butyl 3-(2,6-dinitro-4-trifluoromethylphenoxy)pyrrolidine-1-carboxylate | Contains nitro groups | Potentially increased reactivity due to electron-withdrawing effects |
This comparison highlights the unique combination of functional groups in this compound that enhances its biological activity.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) lower than that of structurally similar compounds.
- Mechanistic Studies : Research involving molecular docking simulations indicated strong binding interactions between the compound and key bacterial enzymes, suggesting a plausible mechanism for its antimicrobial effects.
- In Vivo Studies : Limited studies have been conducted to assess the compound's efficacy in animal models. Early results indicate potential for therapeutic applications, although further research is needed to evaluate safety and pharmacokinetics.
Q & A
Q. What synthetic routes are commonly employed to prepare tert-butyl 3-(2,6-diamino-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate?
- Methodological Answer: The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and protective group strategies. For example:
- Step 1: React a pyrrolidine derivative (e.g., tert-butyl pyrrolidine-1-carboxylate) with a fluorinated phenol under Mitsunobu conditions (e.g., using N,N,N’,N’-tetramethylazodicarboxamide (TMAD) and triphenylphosphine in THF at 70°C) to form the phenoxy-pyrrolidine intermediate .
- Step 2: Introduce the trifluoromethyl and amino groups via palladium-catalyzed cross-coupling or selective reduction of nitro precursors. NMR monitoring (e.g., and ) is critical for tracking progress .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use , , and NMR to confirm regiochemistry and substitution patterns. For example, the trifluoromethyl group exhibits distinct signals at ~-60 ppm .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
- Chromatography: Reverse-phase HPLC or C18 column chromatography (acetonitrile/water gradients) ensures purity >95% .
Q. What are the recommended purification strategies for this compound?
- Methodological Answer: After synthesis, purification often involves:
- Silica Gel Chromatography: For intermediate isolation using gradients of ethyl acetate/hexane .
- Reverse-Phase Chromatography: C18 columns with acetonitrile/water systems for final purification, especially to separate diastereomers or polar byproducts .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer:
- Storage: Keep under inert gas (N/Ar) at -20°C in amber vials to prevent hydrolysis of the tert-butyl carbamate group .
- Safety: Avoid heat/sparks (P210) and use PPE (gloves, goggles) due to potential irritancy (refer to SDS guidelines) .
Advanced Research Questions
Q. How can regioselectivity challenges during trifluoromethyl group introduction be addressed?
- Methodological Answer:
- Directed Metalation: Use directing groups (e.g., amino or hydroxyl) on the aromatic ring to guide trifluoromethylation via Cu/Ag-mediated cross-coupling .
- Computational Modeling: DFT calculations predict favorable sites for electrophilic substitution, minimizing side products .
Q. What strategies resolve stereochemical ambiguities in pyrrolidine derivatives of this compound?
- Methodological Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based) to separate enantiomers .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate) during coupling reactions to control stereochemistry .
Q. How can contradictory NMR data in structural confirmation be analyzed?
- Methodological Answer:
- Variable Temperature (VT) NMR: Resolve dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures (e.g., 50°C) .
- 2D NMR: HSQC and NOESY experiments clarify through-space correlations, especially for distinguishing amino and trifluoromethyl group orientations .
Q. What mechanistic insights are critical for optimizing key reactions (e.g., Mitsunobu coupling)?
- Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in-situ NMR to track phosphine oxide formation, indicating Mitsunobu efficiency .
- Solvent Screening: Test polar aprotic solvents (THF vs. DMF) to balance reactivity and byproduct formation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for similar synthetic routes?
- Methodological Answer:
- Parameter Optimization: Vary reaction time, temperature, and stoichiometry (e.g., TMAD:amine ratio) systematically .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-oxidized intermediates) that reduce yields .
Tables for Key Experimental Data
| Parameter | Typical Conditions | References |
|---|---|---|
| Mitsunobu Reaction Conditions | THF, 70°C, TMAD, 1–2 h | |
| Purification Method | C18 reverse-phase (acetonitrile/water) | |
| NMR Shift | δ -60 to -62 ppm (CF) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
